molecular formula C18H20O B1360590 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898793-57-2

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone

Cat. No. B1360590
M. Wt: 252.3 g/mol
InChI Key: DKSNFTXQJOFRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, also known as DMPPMP, is a versatile synthetic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 84-87°C and a boiling point of 293-295°C. DMPPMP is an aromatic ketone, meaning it contains a carbonyl group with two carbon atoms bound to a benzene ring. It is a common intermediate in the synthesis of various organic compounds, and has found application in the development of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Applications in Hemoglobin Modification

One of the significant scientific research applications of compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in the field of hemoglobin modification. Research indicates that certain compounds can serve as allosteric modifiers of hemoglobin, effectively decreasing the oxygen affinity of human hemoglobin A. This has potential implications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The modification of hemoglobin's oxygen affinity through these compounds could lead to novel therapeutic strategies or improve existing treatment methodologies (Randad et al., 1991).

Applications in Chemical Synthesis

Another area of application for derivatives of 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in chemical synthesis, particularly in multiple arylation processes. For instance, 2-Hydroxy-2-methylpropiophenone, a related compound, is involved in unique multiple arylation reactions via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of complex organic compounds. This indicates the compound's role in sophisticated chemical synthesis processes, potentially contributing to the production of complex molecules for various industrial and research applications (Wakui et al., 2004).

Applications in Catalytic Processes

The compound and its derivatives also find applications in catalytic processes. For example, the reaction of certain derivatives with [Rh(PPh3)3Cl] demonstrates interesting rhodium-assisted C–C bond activation, leading to the elimination or migration of alkyl groups. Such reactions underscore the potential use of these compounds in catalytic processes and organic synthesis, offering pathways for the formation of complex molecules with specific structural configurations (Baksi et al., 2007).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-8-17(9-5-13)18(19)11-10-16-7-6-14(2)12-15(16)3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNFTXQJOFRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644666
Record name 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone

CAS RN

898793-57-2
Record name 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.